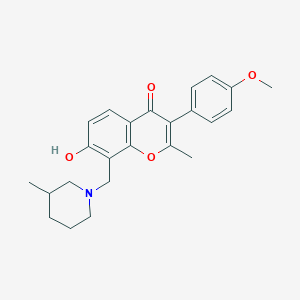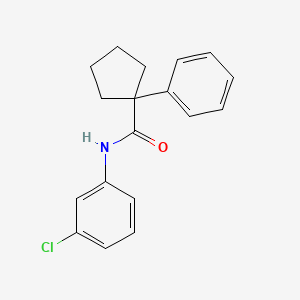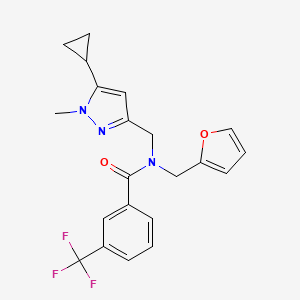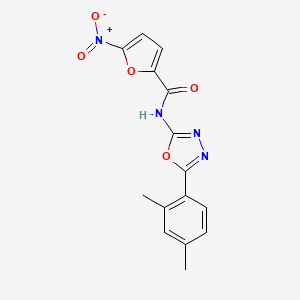
Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride” is a complex organic compound. It contains an aminomethyl group, which in organic chemistry, is a monovalent functional group with formula −CH2−NH2 . It also contains a cyclopropyl group, which is a three-membered ring structure, and a pyrazole group, which is a heterocyclic aromatic organic compound.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the aminomethyl group could potentially undergo reactions typical of amines, such as acylation or alkylation . The pyrazole ring might participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Reactions Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis, enabling the development of a wide array of heterocyclic compounds with potential biological activities. The compound's reactivity, particularly its aminomethyl group, facilitates cyclization reactions, leading to the synthesis of complex molecules such as fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which exhibit interesting chemical behaviors like ring-chain isomerism dependent on solvent conditions and substituent lengths (Goryaeva et al., 2009).
Biological Activity Evaluation Research on derivatives of methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate hydrochloride includes evaluating their biological activities. For instance, compounds derived from similar structures have been assessed for antimicrobial properties against a variety of pathogens, suggesting potential applications in developing new antimicrobial agents (Behbehani et al., 2011). Such studies underline the importance of these compounds in medicinal chemistry, particularly as scaffolds for developing drugs with specific biological activities.
Advanced Materials Development The compound and its derivatives also find applications in materials science, particularly in the synthesis of novel organic compounds with potential uses in fluorescent brightening agents and other advanced materials. This is illustrated by research into the condensation of 5-amino-3-methyl-1-phenylpyrazole derivatives, leading to products with distinct spectral properties, hinting at their usefulness in various industrial applications (Tagdiwala & Rangnekar, 2007).
Environmental and Catalysis Research Moreover, the compound's derivatives are explored for their roles in catalysis and environmental remediation, such as in corrosion inhibition for metals in acidic environments. This underscores the chemical's utility beyond pharmaceuticals, highlighting its relevance in protecting industrial materials against corrosive damage (Yadav et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as aminoglycosides, inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Biochemical Pathways
Related compounds like 5-aminolevulinic acid (ala) have been shown to enhance key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium . It’s possible that Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate could influence similar pathways, but more research is needed to confirm this.
Pharmacokinetics
Compounds like l-5-methyl-thf have been found to have comparable physiological activity, bioavailability, and absorption at equimolar doses to folic acid
Result of Action
Related compounds like 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities . This suggests that Methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate might have similar effects, but more research is needed to confirm this.
Action Environment
It’s worth noting that the environment-friendly preparation method for a similar compound, 2-methyl-4-amino-5-aminomethyl pyrimidine, has been reported
properties
IUPAC Name |
methyl 5-(aminomethyl)-2-cyclopropylpyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-4-6(5-10)11-12(8)7-2-3-7;/h4,7H,2-3,5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGRAMDOUCDMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B2840627.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)
![N-[4-(Cyclopropylcarbamoyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2840632.png)
![N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2840635.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)
![ethyl 8-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate](/img/structure/B2840638.png)


![(2E)-3-[4-Methoxy-3-(morpholin-4-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2840645.png)

